![molecular formula C13H27NO3S2 B14717192 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane CAS No. 21209-02-9](/img/structure/B14717192.png)
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is a complex organic compound with the molecular formula C13H27NO3S2 and a molecular weight of 309.49 g/mol . It is also known by other names such as 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate and Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and a butyl chain containing a sulfosulfanylethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Butyl Chain: The butyl chain is attached through nucleophilic substitution reactions.
Incorporation of the Sulfosulfanylethylamino Group: This group is introduced through a series of sulfonation and amination reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfosulfanylethylamino group to simpler amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the cyclohexane ring and butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways related to oxidation-reduction reactions and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate
- Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester
Uniqueness
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
21209-02-9 |
|---|---|
Molekularformel |
C13H27NO3S2 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-7-13(8-6-12)4-2-3-9-14-10-11-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
XMTCDKOULFTKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


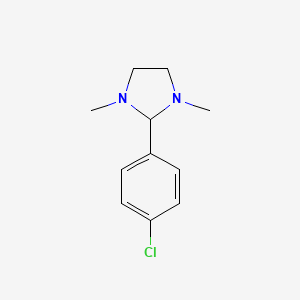
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
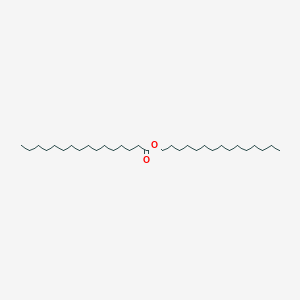
phosphanium bromide](/img/structure/B14717137.png)


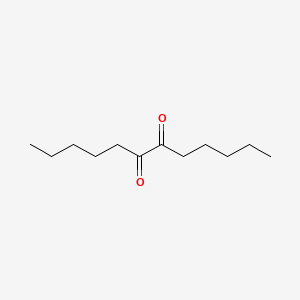

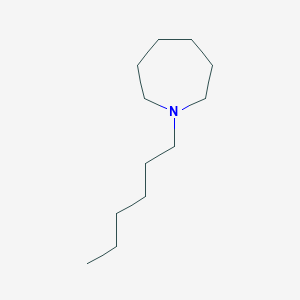

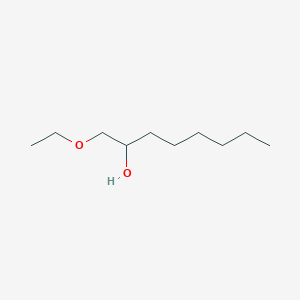
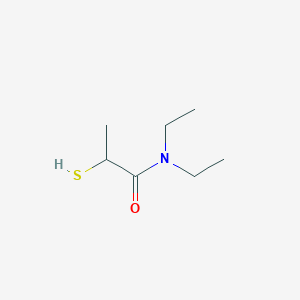

![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
